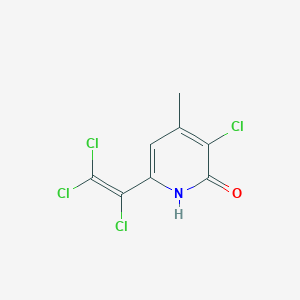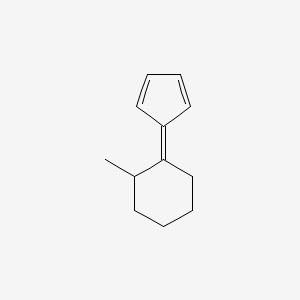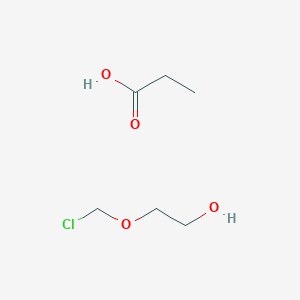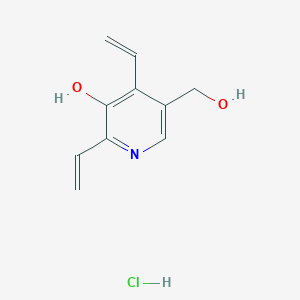
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of ethenyl groups, a hydroxymethyl group, and a pyridin-3-ol core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with a pyridine derivative.
Functional Group Introduction: Ethenyl groups are introduced through a reaction such as the Heck reaction, where a palladium catalyst is used to couple an alkene with the pyridine ring.
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: 2,4-Bis(ethenyl)-5-(carboxyl)pyridin-3-ol.
Reduction: 2,4-Bis(ethyl)-5-(hydroxymethyl)pyridin-3-ol.
Substitution: 2,4-Bis(ethenyl)-5-(hydroxymethyl)-6-chloropyridin-3-ol.
Scientific Research Applications
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets. The ethenyl groups may facilitate binding to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(ethenyl)-5-(methyl)pyridin-3-ol: Lacks the hydroxymethyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-one: Contains a ketone group instead of a hydroxyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to the combination of ethenyl and hydroxymethyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
60331-28-4 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2,4-bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-3-8-7(6-12)5-11-9(4-2)10(8)13;/h3-5,12-13H,1-2,6H2;1H |
InChI Key |
UNPDDDOXEXHNDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=NC=C1CO)C=C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
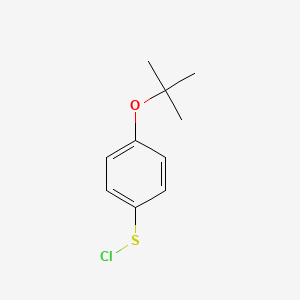
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
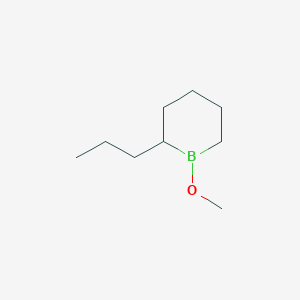
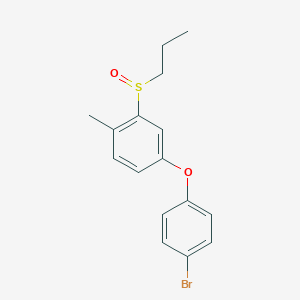
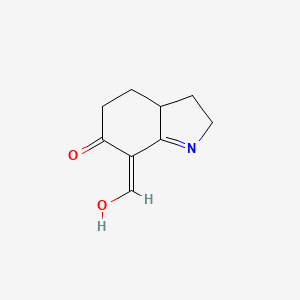
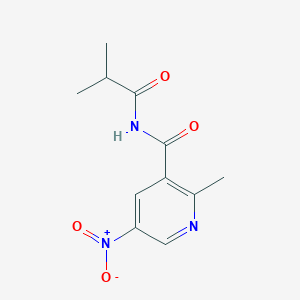
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
